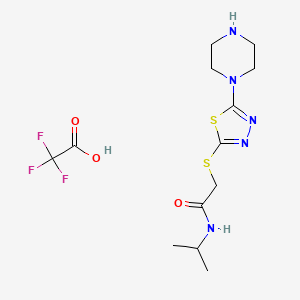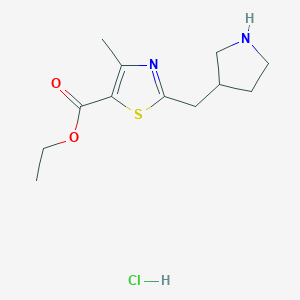
2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile (CCTN) is a synthetic organic compound that is used in a variety of scientific research applications. It is a member of the nitrile family, which are compounds composed of a cyano group attached to a carbon atom. CCTN has a wide range of properties that make it an ideal compound for use in research.
Applications De Recherche Scientifique
Lewis Acid Properties and Complex Formation
- The compound has been explored for its Lewis acid properties. In a study by Jacobsen et al. (1999), various nitrile complexes were prepared, highlighting the potential of such compounds in the formation of donor-acceptor complexes (Jacobsen et al., 1999).
Synthesis of Novel Compounds
- Zhang, Tomizawa, and Casida (2004) synthesized novel compounds using alpha-nitro ketone intermediates, suggesting the use of similar chemical structures in the synthesis of new chemical entities (Zhang, Tomizawa & Casida, 2004).
Electrochemical Sensing Applications
- A study by Shabani‐Nooshabadi et al. (2016) utilized a graphene oxide/NiO nanoparticle composite for the selective sensing of chlorophenol, indicating the potential of related compounds in sensor technology (Shabani‐Nooshabadi, Roostaee & Tahernejad-Javazmi, 2016).
Photocatalytic Applications
- The photocatalytic removal of chlorophenol using ZnO powder, as researched by Gaya et al. (2010), suggests potential applications in environmental remediation and water treatment (Gaya, Abdullah, Hussein & Zainal, 2010).
Synthesis of Derivatives in Micellar Media
- Heravi and Soufi (2015) reported the synthesis of new derivatives in Triton X-100 aqueous micellar media, indicating the utility of such compounds in organic synthesis and possibly in pharmaceuticals (Heravi & Soufi, 2015).
Structural Analysis and Characterization
- Pink, Britton, Noland, and Pinnow (2000) conducted a structural analysis of similar compounds, which can be crucial for understanding the chemical behavior and potential applications in materials science (Pink, Britton, Noland & Pinnow, 2000).
Propriétés
IUPAC Name |
2-chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2/c14-10-4-2-1-3-7(10)11-5-9(13(16,17)18)8(6-19)12(15)20-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORFZVWFIOVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine](/img/structure/B2961806.png)

![Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2961810.png)
![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)







![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)